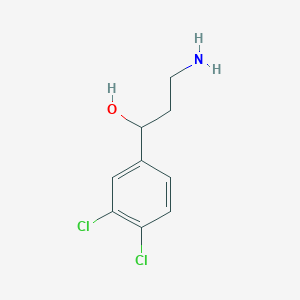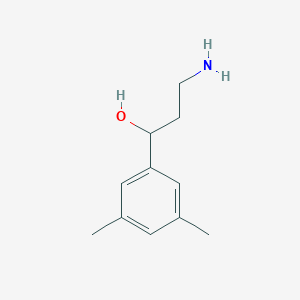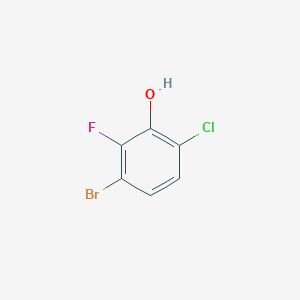
3-Bromo-6-chloro-2-fluorophenol
Übersicht
Beschreibung
3-Bromo-6-chloro-2-fluorophenol is a chemical compound with the molecular formula C6H3BrClFO . It has a molecular weight of 225.44 and is solid in physical form . The IUPAC name for this compound is 3-bromo-6-chloro-2-fluorophenol .
Molecular Structure Analysis
The InChI code for 3-Bromo-6-chloro-2-fluorophenol is 1S/C6H3BrClFO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H . This code provides a specific description of the molecule’s structure, including the positions of the bromine, chlorine, and fluorine atoms on the phenol ring.Physical And Chemical Properties Analysis
3-Bromo-6-chloro-2-fluorophenol is a solid at room temperature . The storage temperature for this compound is between 2-8°C .Wissenschaftliche Forschungsanwendungen
Photoreaction Mechanism Studies
Research by Nanbu, Sekine, and Nakata (2012) investigated the photoreaction mechanisms of similar halogenated phenols, specifically examining intramolecular hydrogen-atom tunneling in low-temperature argon matrices. Their study revealed insights into the stability and transformation of different isomers under varying conditions, which could have implications for the understanding and use of 3-Bromo-6-chloro-2-fluorophenol in photoreactive applications (Nanbu, Sekine, & Nakata, 2012).
Fluorination Techniques
Koudstaal and Olieman (2010) explored the fluorination of bromo- and chlorophenols, which could be relevant for understanding the chemical reactions and potential synthesis methods involving 3-Bromo-6-chloro-2-fluorophenol. Their work contributes to the knowledge of halogen exchange reactions and the creation of fluorinated phenolic compounds (Koudstaal & Olieman, 2010).
Conformational Studies of Halogenated Compounds
Sindt-Josem and Mackay (1981) conducted conformational studies on halogenated bisbenzyl phenols, which may provide insights into the structural properties of 3-Bromo-6-chloro-2-fluorophenol. Understanding the molecular structure and conformation of such compounds is crucial for their application in various scientific fields, including material science and pharmaceutical research (Sindt-Josem & Mackay, 1981).
Biotransformation Studies
Research on the biotransformation of halophenols, such as the work by Brooks et al. (2004) and Häggblom & Young (1995), is relevant to understanding the environmental impact and biodegradation pathways of 3-Bromo-6-chloro-2-fluorophenol. These studies provide insights into the microbial degradation and transformation of halogenated phenols, which can be crucial for environmental monitoring and remediation efforts (Brooks et al., 2004); (Häggblom & Young, 1995).
Safety And Hazards
The safety information for 3-Bromo-6-chloro-2-fluorophenol includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .
Eigenschaften
IUPAC Name |
3-bromo-6-chloro-2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKQZAWRLMLCRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-chloro-2-fluorophenol | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,8-Dioxa-4-azaspiro[5.5]undecane](/img/structure/B1375242.png)
![2,8,8-Trimethyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1375243.png)
![1-[(4-Aminopyridin-2-yl)amino]-2-methylpropan-2-ol](/img/structure/B1375245.png)
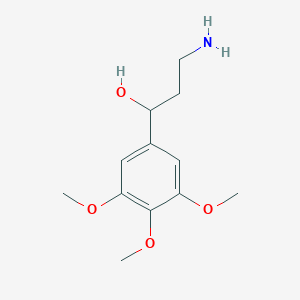
![1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1375248.png)
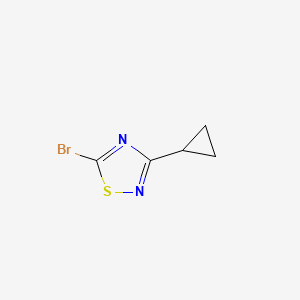
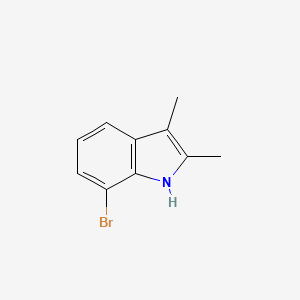
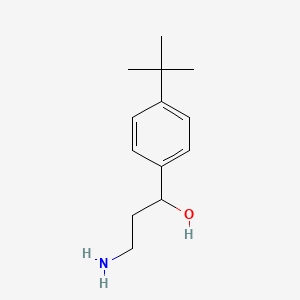
![2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate](/img/structure/B1375254.png)
![7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B1375258.png)
